

In-Depth Technical Guide: (4-Chloro-3-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Chloro-3-ethoxyphenyl)boronic acid

Cat. No.: B151709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **(4-Chloro-3-ethoxyphenyl)boronic acid**, a crucial parameter for researchers in synthetic chemistry, medicinal chemistry, and drug development. Accurate molecular weight determination is fundamental for reaction stoichiometry, compound characterization, and analytical method development.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for **(4-Chloro-3-ethoxyphenyl)boronic acid** is C₈H₁₀BClO₃[\[1\]](#).

Elemental Composition and Atomic Weights

The calculation of the molecular weight is based on the number of atoms of each element present in the molecule and their respective atomic weights. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Element	Symbol	Count	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	8	12.011[2][3][4]	96.088
Hydrogen	H	10	1.008[5][6][7][8]	10.080
Boron	B	1	10.81[9][10][11][12]	10.81
Chlorine	Cl	1	35.45[13][14][15][16]	35.45
Oxygen	O	3	15.999[17][18][19]	47.997
Total		200.425		

Based on the summation of the atomic weights of its constituent atoms, the molecular weight of **(4-Chloro-3-ethoxyphenyl)boronic acid** is 200.43 g/mol [1].

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

While the theoretical molecular weight provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for this purpose.

Objective: To experimentally determine the molecular weight of **(4-Chloro-3-ethoxyphenyl)boronic acid**.

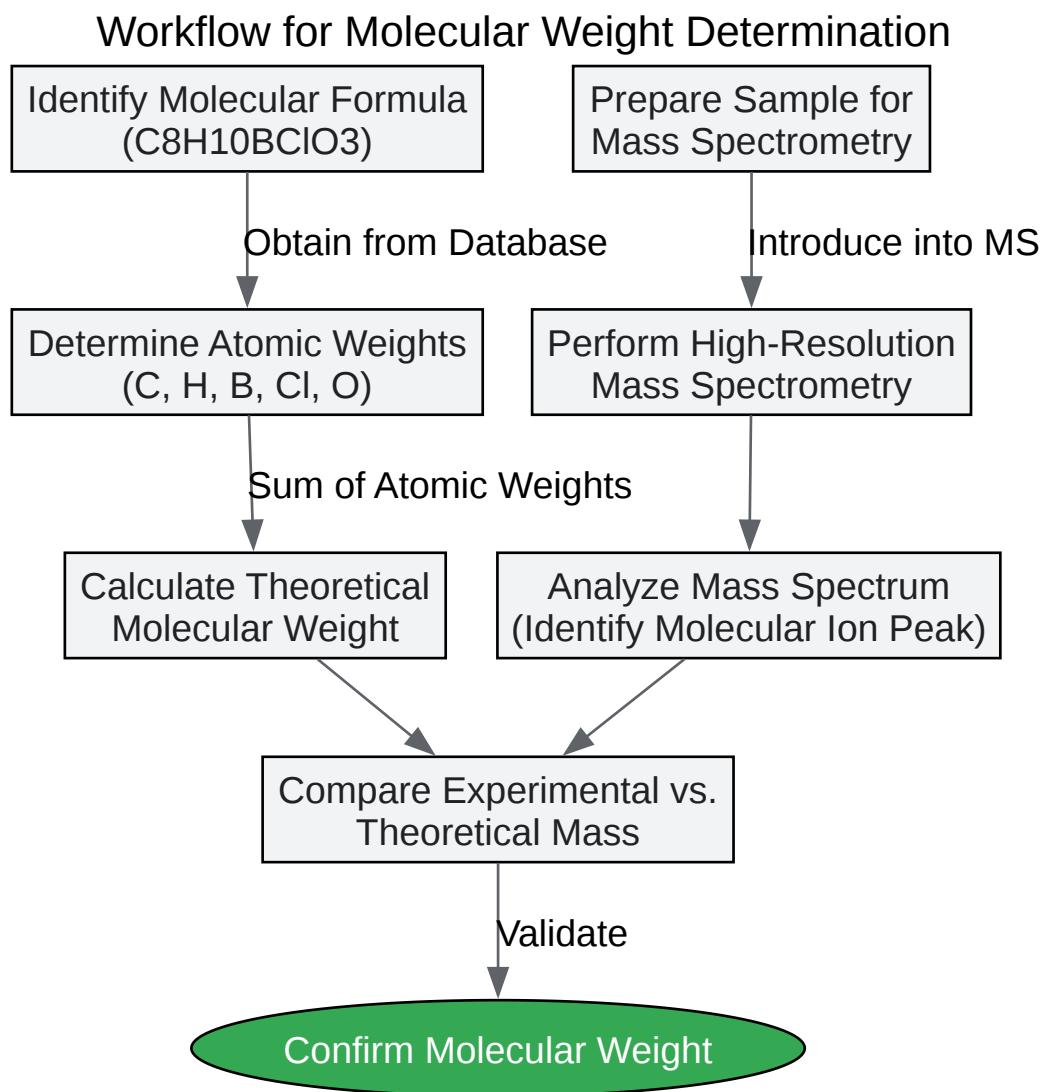
Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
- Electrospray Ionization (ESI) source
- Liquid Chromatograph (LC) system (optional, for sample introduction and purification)

- Syringe pump

Materials:

- **(4-Chloro-3-ethoxyphenyl)boronic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Volatile acid or base (e.g., formic acid, ammonium hydroxide) for enhancing ionization (optional)


Procedure:

- Sample Preparation:
 - Accurately weigh a small amount of **(4-Chloro-3-ethoxyphenyl)boronic acid** (typically <1 mg).
 - Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 μ g/mL.
 - Vortex the solution to ensure complete dissolution.
- Instrument Calibration:
 - Calibrate the mass spectrometer using a standard calibration solution with known mass-to-charge (m/z) values across the desired mass range. This ensures high mass accuracy.
- Sample Infusion and Ionization:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 μ L/min).
 - Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and optimal signal intensity. Negative ion mode is often suitable for boronic acids.
- Mass Analysis:

- Acquire the mass spectrum in the appropriate mass range. For **(4-Chloro-3-ethoxyphenyl)boronic acid**, a range of m/z 100-500 would be suitable.
- The instrument will detect the mass-to-charge ratio of the ionized molecules. In negative ESI mode, the $[M-H]^-$ ion (deprotonated molecule) is commonly observed.
- Data Analysis:
 - Identify the peak corresponding to the $[M-H]^-$ ion of **(4-Chloro-3-ethoxyphenyl)boronic acid**. The expected m/z for this ion would be approximately 199.03.
 - Compare the experimentally measured m/z value with the theoretically calculated exact mass of the $[M-H]^-$ ion. The difference, or mass error, should be within a few parts per million (ppm) for high-resolution instruments.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound, from initial information gathering to experimental verification.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process of determining the molecular weight of a compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic/Molar mass [westfield.ma.edu]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Boron - Wikipedia [en.wikipedia.org]
- 11. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 16. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 17. fiveable.me [fiveable.me]
- 18. princeton.edu [princeton.edu]
- 19. Oxygen - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: (4-Chloro-3-ethoxyphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151709#4-chloro-3-ethoxyphenyl-boronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com